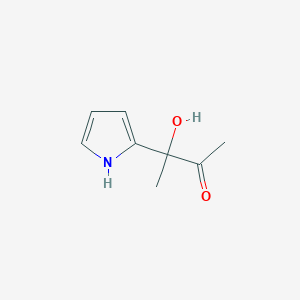
3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one is an organic compound that features a pyrrole ring attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of pyrrole with a suitable ketone precursor under acidic or basic conditions. For example, the reaction of pyrrole with 3-hydroxy-2-butanone in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine) or sulfonyl chlorides.
Major Products
Oxidation: Formation of 3-oxo-3-(1H-pyrrol-2-yl)butan-2-one.
Reduction: Formation of 3-hydroxy-3-(1H-pyrrol-2-yl)butanol.
Substitution: Formation of various substituted pyrrole derivatives.
科学的研究の応用
3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: Similar structure but with a methyl group instead of a pyrrole ring.
Acetoin (3-Hydroxy-2-butanone): Similar backbone but lacks the pyrrole ring.
1-(1H-pyrrol-2-yl)ethanone: Contains a pyrrole ring but differs in the carbonyl group position.
Uniqueness
3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one is unique due to the presence of both a hydroxyl group and a pyrrole ring, which confer distinct chemical and biological properties
特性
CAS番号 |
35893-38-0 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
3-hydroxy-3-(1H-pyrrol-2-yl)butan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(10)8(2,11)7-4-3-5-9-7/h3-5,9,11H,1-2H3 |
InChIキー |
UODQYFOLOLYNBN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C1=CC=CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















